molecular formula C4H4FN3O B167767 2-Amino-5-fluoropyrimidin-4(1h)-one CAS No. 1683-86-9

2-Amino-5-fluoropyrimidin-4(1h)-one

Cat. No. B167767
CAS RN: 1683-86-9
M. Wt: 129.09 g/mol
InChI Key: NECBMBRAYJLMMF-UHFFFAOYSA-N
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Description

2-Amino-5-fluoropyrimidin-4(1H)-one, also known as 5-Fluoropyrimidin-4-amine or 5-FPA, is a fluorinated pyrimidine derivative that has been widely used in synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Its unique structure and reactivity make it an attractive target for research in the field of medicinal chemistry.

Scientific Research Applications

Pharmacogenetics and Personalized Medicine

Pharmacogenetics offers a promising avenue for individualizing therapy with drugs like 2-Amino-5-fluoropyrimidin-4(1h)-one, focusing on genetic polymorphisms to optimize therapy. Specifically, genetic variants in the MTHFR gene can influence the efficacy and toxicity of antifolate and fluoropyrimidine agents, highlighting the need for a personalized approach to therapy. This area of research underscores the potential of pharmacogenetics in tailoring treatments based on individual genetic makeup to improve clinical outcomes and minimize adverse effects (De Mattia & Toffoli, 2009).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of fluoropyrimidines is essential in treating solid tumors. The review on dihydropyrimidine dehydrogenase (DPD) emphasizes the complexity of fluoropyrimidine biotransformation and the clinical significance of DPD deficiency in preventing severe drug toxicity. This research supports the implementation of preemptive testing for DPD poor metabolizer variants to personalize treatment regimens and enhance safety (Del Re et al., 2017).

Advances in Gastric Cancer Treatment

S-1, a novel oral fluoropyrimidine, has shown promise in the treatment of gastric cancer, offering a high concentration of 5-FU in blood over extended periods. Clinical trials and postmarketing surveys have demonstrated its effectiveness and tolerability, making S-1 a viable outpatient treatment option for gastric cancer. Ongoing research aims to evaluate further the survival benefits of S-1 in advanced gastric cancer through well-controlled clinical trials (Maehara, 2003).

Efficacy in Colorectal Cancer

The efficacy of S-1 in colorectal cancer, as part of an oral fluoropyrimidine regimen, has been explored to improve therapeutic outcomes and tolerability. Research indicates that S-1, combined with oxaliplatin or irinotecan, can achieve promising results in safety and effectiveness, offering an acceptable treatment option as adjuvant chemotherapy for colon cancer (Miyamoto et al., 2014).

Clinical Applications of Oral Prodrugs

A comprehensive review of clinical studies on oral prodrugs of 5-fluorouracil highlights the importance of biomodulation to enhance the therapeutic effectiveness of fluoropyrimidines in treating solid tumors. This research emphasizes the need for more effective and less toxic alternatives to traditional chemotherapy agents, with oral prodrugs offering a promising solution (Malet-Martino & Martino, 2002).

properties

IUPAC Name

2-amino-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECBMBRAYJLMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168546
Record name 2-Amino-5-fluoro-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoropyrimidin-4(1h)-one

CAS RN

1683-86-9
Record name 2-Amino-5-fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1683-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-fluoro-1H-pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001683869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-fluoro-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-fluoro-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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